FT113: A Potent Inhibitor of Fatty Acid Synthase with Anti-Cancer and Anti-Viral Activity
FT113: A Potent Inhibitor of Fatty Acid Synthase with Anti-Cancer and Anti-Viral Activity
An In-depth Technical Guide on the Mechanism of Action of FT113
Introduction
FT113 is a potent and selective small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2][3] Upregulation of FASN is a well-documented hallmark of many cancers and has recently been implicated in the replication of certain viruses, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of FT113, detailing its effects on cellular signaling pathways and presenting key in vitro and in vivo data. The experimental protocols for the pivotal studies are also described to facilitate replication and further investigation by researchers in the field.
Core Mechanism of Action: Inhibition of Fatty Acid Synthase (FASN)
FT113 exerts its biological effects through the direct inhibition of the enzymatic activity of FASN.[1][2][3] FASN is a large, multi-domain enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. By inhibiting FASN, FT113 disrupts the production of endogenous fatty acids, which are essential for various cellular processes, including membrane biogenesis, energy storage, and protein modification.
The primary mechanism involves FT113 binding to FASN, thereby blocking its catalytic activity. This leads to an accumulation of the FASN substrate, malonyl-CoA, and a depletion of its end-product, palmitate, and other downstream lipids. This disruption of lipid metabolism has profound effects on cancer cells and virus-infected cells, which often exhibit a high demand for de novo fatty acid synthesis to support rapid proliferation and replication.
Signaling Pathway Perturbation
The inhibition of FASN by FT113 initiates a cascade of downstream cellular events. The primary consequence is the disruption of fatty acid synthesis, leading to a state of "lipid starvation." This perturbation of cellular metabolism triggers several signaling pathways that ultimately contribute to the anti-proliferative and pro-apoptotic effects observed in cancer cells and the inhibition of viral replication.
Quantitative Data Summary
The following tables summarize the key quantitative data for FT113 from in vitro and in vivo studies.
Table 1: In Vitro Activity of FT113
| Target/Cell Line | Assay Type | Endpoint | Value | Reference |
| Fatty Acid Synthase (FASN) | Enzymatic Assay | IC50 | 213 nM | [1][2][3] |
| PC3 (Prostate Cancer) | Cell Proliferation | IC50 | 47 nM | [1] |
| MV4-11 (Acute Myeloid Leukemia) | Cell Proliferation | IC50 | 26 nM | [1] |
| BT474 (Breast Cancer) | 14C-acetate incorporation | IC50 | 90 nM | [1] |
| HEK293T-hACE2 | SARS-CoV-2-mNG Infection | EC50 | 17 nM | [1] |
Table 2: In Vivo Efficacy of FT113 in MV4-11 Xenograft Model
| Dose | Administration | Endpoint | Result | Reference |
| 25 mg/kg | Oral, twice daily | Tumor Growth Inhibition | 32% | [3] |
| 50 mg/kg | Oral, twice daily | Tumor Growth Inhibition | 50% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro FASN Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FT113 against purified human FASN enzyme.
Methodology:
-
Enzyme and Substrates: Recombinant human FASN is used. Acetyl-CoA, malonyl-CoA, and NADPH are prepared in appropriate buffers.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains FASN enzyme, acetyl-CoA, and NADPH in a suitable buffer (e.g., potassium phosphate buffer).
-
Inhibitor Addition: FT113 is serially diluted and added to the reaction wells. A DMSO control is included.
-
Initiation and Detection: The reaction is initiated by the addition of malonyl-CoA. The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of NADPH oxidation is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To determine the effect of FT113 on the proliferation of cancer cell lines (PC3 and MV4-11).
Methodology:
-
Cell Culture: PC3 (adherent) and MV4-11 (suspension) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to attach (for adherent cells) or stabilize, they are treated with serial dilutions of FT113. A vehicle control (DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or resazurin. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration of FT113. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of FT113 in a mouse model of acute myeloid leukemia.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Cell Implantation: MV4-11 cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. FT113 is administered orally at specified doses (e.g., 25 and 50 mg/kg) twice daily. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The study is terminated when the tumors in the control group reach a specified size.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
SARS-CoV-2 Infection Assay
Objective: To determine the antiviral activity of FT113 against SARS-CoV-2.
Methodology:
-
Cell Line: HEK293T cells stably expressing human angiotensin-converting enzyme 2 (hACE2) are used as the host cells.
-
Virus: A reporter virus, such as an infectious-clone-derived mNeonGreen SARS-CoV-2 (SARS-CoV-2-mNG), is used to facilitate the quantification of infection.
-
Infection and Treatment: HEK293T-hACE2 cells are seeded in 96-well plates and pre-treated with various concentrations of FT113. The cells are then infected with the SARS-CoV-2-mNG reporter virus.
-
Incubation: The infected cells are incubated for a period sufficient for viral replication and reporter gene expression (e.g., 24-48 hours).
-
Quantification of Infection: The level of infection is quantified by measuring the fluorescence of the mNeonGreen reporter protein using a fluorescence microscope or plate reader.
-
Data Analysis: The percentage of inhibition of viral infection is calculated for each concentration of FT113 relative to the vehicle control. The half-maximal effective concentration (EC50) is determined by fitting the data to a dose-response curve.
Conclusion
FT113 is a potent inhibitor of FASN with demonstrated anti-cancer and anti-viral properties. Its mechanism of action, centered on the disruption of de novo fatty acid synthesis, leads to significant downstream effects on cellular metabolism, proliferation, and survival in cancer cells, as well as the inhibition of SARS-CoV-2 replication. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of FT113 as a potential therapeutic agent.
